pateamine A
CAS No.: 139220-18-1
Cat. No.: VC0538679
Molecular Formula: C31H45N3O4S
Molecular Weight: 555.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 139220-18-1 |
---|---|
Molecular Formula | C31H45N3O4S |
Molecular Weight | 555.8 g/mol |
IUPAC Name | (3S,6Z,8E,11S,15R,17S)-15-amino-3-[(1E,3E,5E)-7-(dimethylamino)-2,5-dimethylhepta-1,3,5-trienyl]-9,11,17-trimethyl-4,12-dioxa-20-thia-21-azabicyclo[16.2.1]henicosa-1(21),6,8,18-tetraene-5,13-dione |
Standard InChI | InChI=1S/C31H45N3O4S/c1-21(13-14-34(6)7)11-12-23(3)16-27-19-29-33-28(20-39-29)24(4)17-26(32)18-31(36)37-25(5)15-22(2)9-8-10-30(35)38-27/h8-13,16,20,24-27H,14-15,17-19,32H2,1-7H3/b10-8-,12-11+,21-13+,22-9+,23-16+/t24-,25-,26+,27+/m0/s1 |
Standard InChI Key | DSPNTLCJTJBXTD-DUVSFDJRSA-N |
Isomeric SMILES | CC1CC(CC(=O)OC(C/C(=C/C=C\C(=O)OC(CC2=NC1=CS2)/C=C(\C)/C=C/C(=C/CN(C)C)/C)/C)C)N |
SMILES | CC1CC(CC(=O)OC(CC(=CC=CC(=O)OC(CC2=NC1=CS2)C=C(C)C=CC(=CCN(C)C)C)C)C)N |
Canonical SMILES | CC1CC(CC(=O)OC(CC(=CC=CC(=O)OC(CC2=NC1=CS2)C=C(C)C=CC(=CCN(C)C)C)C)C)N |
Appearance | Solid powder |
Introduction
Discovery and Structural Characterization of Pateamine A
Isolation and Natural Source
PatA was first isolated from the marine sponge Mycale hentscheli collected off the coast of New Zealand . Initial screenings revealed its potent cytotoxicity against mammalian cell lines, with IC50 values in the sub-nanomolar range across various cancer types, including melanoma, colon carcinoma, and leukemia . Unlike many natural products, PatA exhibits no activity against prokaryotic systems, suggesting a eukaryotic-specific mechanism of action .
Chemical Structure
PatA belongs to the family of macrolides, characterized by a 19-membered macrocyclic ring fused to a trienyl side chain terminating in a tertiary amine group . Key structural features include:
-
A Z,E-configured diene at C19–C22
-
A C3 dimethylamino group
-
A C5 methyl group
The simplified derivative desmethyl, desamino pateamine A (DMDAPatA), which lacks the C3 and C5 substituents, retains nearly equivalent biological activity while offering improved synthetic accessibility .
Table 1: Structural Modifications and Antiproliferative Activity of PatA Derivatives
Derivative | Structural Modification | IC50 (nM) |
---|---|---|
PatA | Natural product | 0.1–0.5 |
DMDAPatA | C3 des-amino, C5 des-methyl | 0.8–1.2 |
3a | C19–C22 diene reduction | 15.3 |
3b | Trienyl chain truncation | >1000 |
Mechanism of Action: Translation Inhibition via eIF4A Clamping
Targeting the eIF4F Complex
PatA binds to eIF4A, a component of the eIF4F translation initiation complex, which also includes eIF4E (cap-binding protein) and eIF4G (scaffolding protein) . Unlike other eIF4A inhibitors such as rocaglates, PatA induces a unique "clamping" mechanism:
-
ATP-independent binding: PatA stabilizes eIF4A on GNG-rich RNA sequences without requiring ATP hydrolysis .
-
Steric hindrance: The clamped eIF4A-RNA complex physically blocks 40S ribosome scanning, preferentially repressing transcripts with structured 5' UTRs .
Sequence-Selective Translation Repression
Ribosome profiling and Bind-n-Seq analyses revealed that PatA-mediated clamping occurs at GNG motifs (where N = any nucleotide), with a 12-fold enrichment of these sequences in translationally repressed mRNAs . This selectivity arises from interactions between PatA’s tertiary amine and the Hoogsteen edge of guanine residues, as confirmed by molecular dynamics simulations .
Therapeutic Applications
Anticancer Activity
PatA demonstrates remarkable potency in xenograft models:
Its selectivity for transformed cells stems from heightened dependence on cap-dependent translation in cancer cells versus normal cells .
Prevention of Cachexia
Low-dose PatA (0.1 μM) prevents muscle wasting in murine cachexia models by:
-
Inhibiting iNOS translation: The 5' UTR of inducible nitric oxide synthase (iNOS) mRNA contains GNG motifs, making it sensitive to PatA .
-
Promoting myogenesis: PatA stabilizes MyoD and Myogenin mRNAs, increasing their half-lives from 2 to >6 hours .
Table 2: Dose-Dependent Effects of PatA on Muscle Cells
Concentration (μM) | Effect on Myofibers | iNOS Inhibition |
---|---|---|
0.0125 | Enhanced differentiation | Partial |
0.1 | No toxicity | Complete |
0.25 | Apoptosis | N/A |
Structural and Functional Insights from Derivatives
First-Generation Analogues
Early structure-activity relationship (SAR) studies focused on modifying the macrolide core:
-
C19–C22 diene: Reduction to single bonds (analogue 3a) reduced potency 15-fold, emphasizing the importance of rigidity .
-
Trienyl side chain: Truncation (analogue 3b) abolished activity, indicating this region mediates target engagement .
Second-Generation Optimizations
Recent work has explored:
-
Tertiary amine substitutions: Replacement of the dimethylamino group with piperidine maintained 90% activity, enabling prodrug strategies .
-
Photoaffinity probes: Incorporation of diazirine moieties facilitated target identification studies .
Challenges and Future Directions
Pharmacological Limitations
-
Stability issues: The α,β-unsaturated carbonyl moiety renders PatA susceptible to Michael addition reactions in vivo .
-
Off-target effects: High doses (>0.25 μM) induce apoptosis in normal cells via tubulin depolymerization .
Emerging Strategies
-
Nanoparticle delivery: Encapsulation in pH-sensitive liposomes improves tumor accumulation .
-
Combination therapies: Synergy with mTOR inhibitors (e.g., rapamycin) enhances translation inhibition .
-
Proteolysis-targeting chimeras (PROTACs): PatA-derived molecules could selectively degrade oncogenic RNA-binding proteins .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume